molecular formula C24H22N4O3S2 B3294300 N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide CAS No. 886901-96-8

N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Cat. No.: B3294300
CAS No.: 886901-96-8
M. Wt: 478.6 g/mol
InChI Key: PQLKRUSBSXFFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a hybrid molecule combining a benzothiazole core, a piperazine linker, and a benzenesulfonamide moiety. Its structure enables diverse biological interactions, particularly in targeting enzymes or receptors where sulfonamide and benzothiazole groups are pharmacophoric elements.

Properties

IUPAC Name

N-[2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(19-10-4-5-11-20(19)26-33(30,31)18-8-2-1-3-9-18)27-14-16-28(17-15-27)24-25-21-12-6-7-13-22(21)32-24/h1-13,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLKRUSBSXFFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Ring Formation: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the desired piperazine derivative.

    Coupling with Phenyl Group: The piperazine derivative is then coupled with a phenyl group bearing a benzenesulfonamide substituent through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the benzenesulfonamide group can contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Benzothiazole-Piperazine Derivatives

a) N-{2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzenesulfonamide
  • Structural Differences : Incorporates a 6-chloro substituent on the benzothiazole and a 4-methyl group on the benzenesulfonamide.
  • The 4-methyl group may reduce metabolic degradation compared to the parent compound .
b) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
  • Structural Differences : Replaces the phenyl-benzenesulfonamide group with a furan-carbonyl-acetamide chain.
  • Implications : The furan moiety introduces oxygen-based hydrogen bonding, while the acetamide linker increases conformational flexibility. This may alter selectivity toward kinases or antimicrobial targets .

Piperazine-Sulfonamide Hybrids

a) N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide
  • Structural Differences : Substitutes benzothiazole with a 2-chlorophenyl group and attaches the sulfonamide to a butylphenyl group.
b) 3-Methoxy-N-{4-[(4-Phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide
  • Structural Differences : Features a methoxybenzenesulfonamide and a benzyl linker instead of the phenyl-benzenesulfonamide.
  • Implications : Methoxy groups improve solubility and may modulate electron density for enhanced binding to serotonin or dopamine receptors .

Antimicrobial and Antitubercular Activity

  • Triazole-Benzothiazole Derivatives (e.g., 6-fluoro or 6-nitro substituents): Exhibit potent activity against S. aureus and M. tuberculosis, surpassing ampicillin in some cases. Electron-withdrawing groups enhance target inhibition .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibitors : Pyrazoline-benzenesulfonamide hybrids () show cytotoxicity and CA inhibition, driven by the sulfonamide’s zinc-binding capacity. The target compound’s benzothiazole may add hydrophobic interactions with CA isoforms .

Anticancer Potential

  • Benzothiazole-Piperazine Derivatives : Demonstrated anticancer activity in vitro, possibly via apoptosis induction. Acetamide-linked analogs (BZ-I) showed moderate efficacy, suggesting the target compound’s rigid structure may improve potency .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Activity Reference
N-{2-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide None (Parent) ~527 g/mol N/A
6-Chloro Analog (CAS 922824-96-2) 6-Cl (Benzothiazole), 4-Me (Sulfa) 527.0581 g/mol Potential antimicrobial
BZ-I Furan-carbonyl-acetamide ~400 g/mol Anticancer, antimicrobial
N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-Cl (Phenyl), Butylphenyl (Sulfa) 526.099 g/mol CNS-targeted activity
Pyrazoline-Benzenesulfonamide () Pyrazoline core ~350–400 g/mol Carbonic anhydrase inhibition

Biological Activity

N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a synthetic compound characterized by a complex structure that includes a benzothiazole moiety, a piperazine ring, and a benzenesulfonamide group. This unique arrangement suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The IUPAC name of the compound is N-[2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide. The molecular formula is C24H22N4O3S2C_{24}H_{22}N_4O_3S_2, which reflects its intricate composition and suggests multiple sites for interaction with biological targets.

PropertyDescription
IUPAC NameN-[2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Molecular FormulaC24H22N4O3S2
Molecular Weight478.58 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study found that certain piperazine-benzothiazole derivatives demonstrated antiproliferative effects against Dalton's lymphoma ascites (DLA) cells, with one compound exhibiting enhanced tumor suppression through angiogenesis inhibition .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may interact with specific molecular targets involved in cellular signaling pathways. For example, compounds containing similar moieties have been reported to inhibit enzymes such as acetylcholinesterase, leading to potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Preliminary evaluations suggest that it may possess anti-inflammatory properties, although detailed studies are required to elucidate the underlying mechanisms .

Study on Antiproliferative Efficacy

A study conducted on a series of piperazine-benzothiazole derivatives indicated promising results in terms of antiproliferative efficacy. The compound with a bromo substituent on the phenyl ring showed significant cytotoxicity against DLA cells and was further evaluated in an in vivo model where it demonstrated increased tumor suppression .

Interaction Studies

Recent interaction studies have revealed that the compound may bind to various biological targets, influencing enzyme activity and potentially modulating cellular pathways involved in disease processes. This binding affinity suggests that this compound could be developed as a therapeutic agent for conditions involving dysregulated cellular signaling .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide, and what analytical techniques validate its purity?

  • Synthesis Steps :

Formation of the benzothiazole core via condensation of o-aminothiophenol with carboxylic acid derivatives under oxidative conditions .

Piperazine ring functionalization: Coupling the benzothiazole moiety to a piperazine-carbonyl intermediate via nucleophilic acyl substitution .

Sulfonylation of the phenyl group using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

  • Analytical Validation :

  • HPLC : Monitors reaction progress and purity (>95% typically required) .
  • NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. Which functional groups in this compound are critical for its pharmacological activity?

  • Benzothiazole Ring : Imparts π-π stacking interactions with biological targets, common in kinase inhibitors .
  • Sulfonamide Group : Enhances solubility and participates in hydrogen bonding with enzymes (e.g., carbonic anhydrase isoforms) .
  • Piperazine-Carbonyl Linker : Provides conformational flexibility for target binding .

Q. What are standard protocols for evaluating in vitro bioactivity of this compound?

  • Enzyme Inhibition Assays :

  • Use fluorogenic substrates or colorimetric readouts (e.g., tyrosinase inhibition at λ = 492 nm) .
  • IC₅₀ values calculated via dose-response curves (3–5 replicates per concentration) .
    • Cytotoxicity Screening :
  • MTT assay on cancer/normal cell lines (e.g., IC₅₀ < 10 µM considered potent) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Possible Causes :

  • Poor pharmacokinetic properties (e.g., rapid hepatic metabolism).
  • Off-target effects masking therapeutic activity.
    • Solutions :
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. What strategies optimize reaction yields during the sulfonylation step?

  • Key Parameters :

ParameterOptimal ConditionEffect
SolventDichloromethaneEnhances sulfonyl chloride reactivity
Temperature0–5°C (slow addition)Minimizes side reactions (e.g., hydrolysis)
BasePyridineScavenges HCl, drives reaction forward
  • Post-Reaction Workup :
  • Quench excess sulfonyl chloride with ice-cold water.
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Q. How can computational methods predict this compound’s binding mode to therapeutic targets?

  • Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR).
  • Validate docking poses with MD simulations (20–100 ns trajectories) .
    • Key Interactions :
  • Benzothiazole forms hydrophobic contacts with Val523 in COX-2 .
  • Sulfonamide hydrogen-bonds with Thr454 in carbonic anhydrase IX .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Strategies :

  • Use DMSO stocks (<1% final concentration to avoid cytotoxicity).
  • Formulate with cyclodextrins or liposomes to enhance bioavailability .
    • Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (PDI < 0.3) .

Q. What experimental controls are essential in SAR studies of analogs?

  • Controls :

  • Positive controls (e.g., celecoxib for COX-2 inhibition ).
  • Negative controls (scrambled analogs or vehicle-only treatments).
    • Data Normalization : Express activity as % inhibition relative to controls (mean ± SEM, n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.